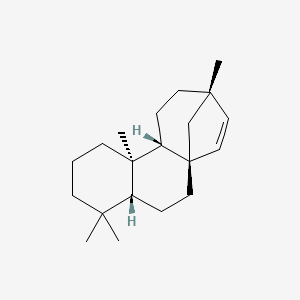

Beyerene

Description

Structure

3D Structure

Properties

CAS No. |

3564-54-3 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(1R,4R,9R,10S,13S)-5,5,9,13-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |

InChI |

InChI=1S/C20H32/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h12-13,15-16H,5-11,14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1 |

InChI Key |

GXMKKDDGINQVBE-LHDHZVESSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3(C1)C=C2)(C)C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)(C=C4)C)C)C |

Origin of Product |

United States |

Advanced Methodologies for Beyerene Structural Elucidation

Spectroscopic Techniques in Beyerene Structure Determination

Spectroscopic methods are fundamental in organic chemistry for identifying functional groups, determining connectivity, and gaining insights into the three-dimensional arrangement of atoms in a molecule. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Beyerene and its Analogues

NMR spectroscopy is a powerful tool for the structural determination of organic compounds, including diterpenoids like beyerene. libretexts.orgresearchgate.netthermofisher.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. africaresearchconnects.com

¹H NMR Spectroscopy: Provides information about the types of protons present in the molecule, their chemical environments, and their coupling interactions, which helps in establishing the connectivity of atoms. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule and the types of carbon atoms (methyl, methylene, methine, quaternary). researchgate.netresearchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH₃, CH₂, CH, and quaternary carbons. libretexts.orgresearchgate.net

Two-Dimensional NMR Techniques: Experiments such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing correlations between protons and carbons, confirming connectivity, and determining relative stereochemistry. africaresearchconnects.comresearchgate.net For instance, HMBC correlations can reveal couplings between protons and carbons separated by two or three bonds, providing vital information for piecing together the molecular framework. researchgate.net

NMR spectroscopy has been successfully applied to elucidate the structures of beyerene derivatives, such as thecacorin B, an ent-15-beyerene-2β,3β-diol, isolated from Thecacoris batesii. africaresearchconnects.comresearchgate.net The detailed analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR data, allowed for the complete assignment of signals and the determination of the compound's structure. researchgate.net

NMR is also used to study analogues and derivatives, helping to understand the impact of structural modifications on the spectroscopic properties and confirm the structures of newly synthesized or isolated compounds. nih.gov

Mass Spectrometry (MS) Techniques for Beyerene Characterization and Molecular Formula Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and structural fragments. impactanalytical.comub.edu

Electron Ionization Mass Spectrometry (EI-MS): A common technique where the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) values of the ions are detected, providing a fingerprint of the molecule. nist.gov High-resolution EI-MS can provide accurate mass measurements, allowing for the determination of the elemental composition and thus the molecular formula. scispace.com

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): A softer ionization technique often coupled with liquid chromatography (LC-MS). It typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), which helps in determining the molecular weight. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capability of mass spectrometry, allowing for the analysis of volatile and semi-volatile compounds like beyerene. nih.govimpactanalytical.comscispace.comvito.be GC-MS is valuable for identifying beyerene in complex mixtures and obtaining its mass spectrum. nih.govscispace.com

Mass spectrometry data, particularly high-resolution measurements, are crucial for confirming the molecular formula of beyerene and its derivatives. For example, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used in the structural elucidation of new diterpenoids. researchgate.net

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Beyerene Analysis

While less informative for the full structural elucidation of saturated or simple unsaturated diterpenoids like the basic beyerene skeleton compared to NMR and MS, UV-Vis and IR spectroscopy can provide valuable complementary information. africaresearchconnects.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of light in the ultraviolet and visible regions of the spectrum. sci-hub.setechnologynetworks.comazooptics.com UV-Vis spectroscopy is primarily useful for detecting chromophores, such as conjugated double bonds or aromatic systems. technologynetworks.comazooptics.com For beyerene, which contains a double bond, UV-Vis might show a weak absorption, but it is more informative for derivatives with extended conjugation. africaresearchconnects.com UV-Vis can also be used for quantitative analysis. sci-hub.setechnologynetworks.com

Infrared (IR) Spectroscopy: Measures the vibrations of chemical bonds when exposed to infrared radiation. libretexts.orgmeasurlabs.com The IR spectrum shows characteristic absorption bands corresponding to different functional groups (e.g., O-H stretching for hydroxyl groups, C=C stretching for double bonds, C=O stretching for carbonyl groups). libretexts.orgmeasurlabs.com IR spectroscopy can help confirm the presence or absence of certain functional groups in beyerene derivatives. scispace.com For instance, IR absorption bands at 3465 and 3410 cm⁻¹ indicated the presence of hydroxyl groups in a beyerene derivative. scispace.com An absorption at 1670 cm⁻¹ was attributed to a double bond. scispace.com

Advanced Spectroscopic Methods in Diterpenoid Structural Analysis

Beyond the standard techniques, other advanced spectroscopic methods contribute to the complex structural analysis of diterpenoids.

Electronic Circular Dichroism (ECD) Calculations: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. thieme-connect.com Combined with computational calculations, ECD can be used to determine the absolute configuration of chiral diterpenoids, including beyerene derivatives. researchgate.netthieme-connect.commdpi.com

High-Resolution NMR Techniques: Using higher magnetic field strengths (e.g., 600 MHz) can provide improved resolution and dispersion of signals in NMR spectra, which is particularly helpful for analyzing complex molecules with many similar protons or carbons. scispace.com

Hyphenated Techniques: The coupling of spectroscopic methods with separation techniques, such as LC-MS or GC-MS, is essential for analyzing complex mixtures and isolating individual compounds for structural characterization. impactanalytical.comvito.beamericanpharmaceuticalreview.com

X-ray Crystallographic Analysis for Definitive Beyerene Derivative Structural Confirmation

X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. mdpi.comsciensage.infonih.gov While obtaining suitable crystals of the parent beyerene molecule might be challenging, X-ray crystallography is often applied to crystalline derivatives of beyerene to unequivocally confirm their structures, including relative and absolute stereochemistry. researchgate.netmdpi.comsci-hub.seukzn.ac.za

The process involves obtaining a single crystal of the compound, diffracting X-rays through it, and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which the positions of the atoms can be determined. nih.gov This method provides unambiguous structural information that complements and validates the data obtained from spectroscopic techniques. For example, X-ray diffraction has been used to confirm the structure and absolute configuration of diterpenoids. researchgate.netmdpi.com

Computational Approaches in Beyerene Structure Prediction and Validation

Computational methods play an increasingly important role in supporting experimental structural elucidation, particularly for complex molecules like diterpenoids. fiveable.meresearchgate.netalliedacademies.orgescholarship.org

Quantum Chemical Calculations: These calculations, based on quantum mechanics, can predict various molecular properties, including NMR chemical shifts, coupling constants, and vibrational frequencies (for IR and Raman spectroscopy). researchgate.netresearchgate.netnih.gov Comparing calculated spectroscopic parameters with experimental data can help validate proposed structures and distinguish between possible isomers. researchgate.netnih.govrsc.org

Molecular Modeling: Techniques such as conformational analysis and molecular dynamics simulations can explore the possible three-dimensional shapes of a molecule. fiveable.menih.gov This is particularly useful for flexible molecules or for understanding the preferred conformation in solution or a crystal lattice. nih.gov

Density Functional Theory (DFT) Calculations: A widely used quantum chemical method for calculating electronic structure and properties. researchgate.netmdpi.comnih.gov DFT calculations can predict optimized geometries and spectroscopic parameters, aiding in structure elucidation and confirmation. researchgate.netmdpi.comnih.gov

Computational Approaches for Spectroscopic Data Prediction: Software and algorithms exist to predict NMR spectra (¹H and ¹³C) based on a given chemical structure. thegoodscentscompany.com Comparing the predicted spectrum with the experimental one can help verify the correctness of the assigned structure. rsc.org

Computational approaches, especially when combined with NMR data, can be a powerful strategy for solving or confirming the structures of new diterpenes, particularly when crystallographic data are unavailable. researchgate.netnih.gov They can help in identifying the most plausible diastereomer by comparing predicted and experimental NMR parameters. researchgate.netnih.gov Computational studies have also been applied to understand the biosynthetic pathways leading to diterpenes like beyerene. researchgate.net

Phytochemical Investigations of Beyerene Natural Occurrence and Isolation

Botanical Sources and Geographic Distribution of Beyerene-Type Diterpenoids

Beyerene-type diterpenoids are found in various plant species across different geographic locations. Notably, beyerene has been reported in Chamaecyparis formosensis and Thuja occidentalis. nih.gov Other sources of beyerane (B1241032) diterpenoids include the genus Beyeria and other members of the family Euphorbiaceae. ontosight.ai

Specific research has identified beyerane diterpenes in the heartwood of Excoecaria parvifolia collected in Australia. researchgate.net The stem bark of Thecacoris batesii, found in Cameroon, has also yielded ent-beyerene-2β,3β-diol, a beyerene derivative. scispace.com In South America, Fabiana densa var. ramulosa, a shrub native to Chile, is a source of ent-beyerene diterpenes, including an oxaloyl ester of ent-beyer-15-en-18-ol and its malonoyl and succinoyl esters. nih.govacs.org Another Chilean plant, Baccharis tola, has yielded ent-beyer-15-en-18-ol. uchile.cl The Indian mangrove plant Rhizophora mucronata has been reported to contain beyerane diterpenoids, specifically Rhizophorins A-E, in its ethyl acetate (B1210297) extract. researchgate.net A new beyerane diterpene, ent-7α-acetoxy-15-beyeren-18-oic acid, was isolated from Plectranthus saccatus. scispace.com Japanese Cypress (Chamaecyparis obtusa) has also been found to contain beyerene-type derivatives. jst.go.jpscispace.com

The diverse botanical sources highlight the widespread natural occurrence of beyerene-type diterpenoids in different plant families and ecosystems.

Extraction and Advanced Chromatographic Separation Techniques for Beyerene Isolation and Purification

The isolation of beyerene and its derivatives from plant matrices typically involves extraction followed by various chromatographic techniques. Extraction with non-polar solvents like petroleum ether, ether, and hexane (B92381) is often preferred for terpenoids. researchgate.net

Chromatographic methods are essential for separating and purifying these compounds from complex plant extracts. Adsorption chromatography on silica (B1680970) gel is a widely used method for the separation of terpenoids, particularly nonpolar and medium polar compounds. researchgate.net Column chromatography is a convenient method for the fractionation and isolation of various terpenoids, including sesqui-, di-, tri-, and tetraterpenoids. researchgate.net Elution can be performed isocratically with solvents such as pentane, petroleum ether, or hexane, or by using a gradient elution with mixtures of solvents of increasing polarity. researchgate.net Thin layer chromatography (TLC) is another rapid and useful method for the detection and isolation of terpenoids, often using silica gel or silver nitrate (B79036) impregnated silica gel plates. researchgate.net

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are also employed for the separation and purification of beyerene-type compounds. ontosight.ai These techniques allow for more refined separation based on differences in compound affinity towards the stationary and mobile phases. uomus.edu.iq Preparative chromatography is crucial for isolating pure target compounds from complex samples for further analysis and characterization. chromatographyonline.com

Isolation and Identification of Novel Beyerene Derivatives from Specific Plant Species

Research continues to identify novel beyerene derivatives from various plant sources, expanding the understanding of the chemical diversity within this class of diterpenoids.

From the heartwood of Excoecaria parvifolia, twelve beyerane diterpenes were isolated through chromatographic fractionations of the toluene (B28343) extract. researchgate.net Among these, four compounds exhibited unusual structures: ent-3-oxa-beyer-15-en-2-one, ent-15,16-epoxy-2-hydroxy-19-norbeyer-1,4-dien-3-one, methyl ent-2,4-seco-15,16-epoxy-4-oxo-3,19-dinorbeyer-15-en-2-oate, and ent-2,17-dihydroxy-19-norbeyer-1,4,15-trien-3-one. researchgate.net Their structures were determined using spectroscopic analyses, including NMR data comparisons, and chemical correlations. researchgate.net

From Japanese Cypress (Chamaecyparis obtusa), four new beyerene-type derivatives, named obtsurins A-D, were isolated from the ethyl acetate soluble fraction of a methanol (B129727) extract. scispace.com Their structures were elucidated using spectral analysis, including 2D-NMR and high-resolution MS. scispace.com Obtsurin B was identified as the E-isomer of obtsurin A, and alkaline hydrolysis of obtsurin B yielded the same compound as from obtsurin A and (E)-p-coumaric acid. scispace.com

A novel beyerane diterpenoid, ent-3β,20-epoxy-3α,18-dihydroxy-15-beyerene, was isolated from the ethyl acetate extract of the Indian mangrove plant Rhizophora mucronata. researchgate.net Its structure was established using physical and spectral data, including various NMR techniques (¹H, ¹³C, DEPT, ¹H-¹H COSY, ¹H-¹H NOESY, HMQC, HMBC) and mass spectrometry, along with chemical reactions. researchgate.net

From Thecacoris batesii, two novel diterpenoids, thecacorins A and B, were isolated. scispace.com Thecacorin B was identified as ent-15-beyerene-2β,3β-diol, and its structure was established through extensive spectroscopic analysis, including 1D and 2D NMR experiments (COSY, NOESY, HMQC, and HMBC). scispace.com

These studies demonstrate the ongoing discovery of novel beyerene structures, highlighting the importance of continued phytochemical investigation of diverse plant species.

Data Table: Selected Beyerene Derivatives and Their Botanical Sources

| Compound Name | Botanical Source | Geographic Origin (if specified) | Key Structural Features |

| Beyerene | Chamaecyparis formosensis | Not specified | Tetracyclic diterpene |

| Beyerene | Thuja occidentalis | Not specified | Tetracyclic diterpene |

| ent-3-oxa-beyer-15-en-2-one | Excoecaria parvifolia | Australia | Unusual beyerane structure with an oxygen in the ring |

| ent-15,16-epoxy-2-hydroxy-19-norbeyer-1,4-dien-3-one | Excoecaria parvifolia | Australia | Unusual beyerane structure with epoxy and nor functionalities |

| ent-2,17-dihydroxy-19-norbeyer-1,4,15-trien-3-one | Excoecaria parvifolia | Australia | Unusual beyerane structure with diol and nor functionalities |

| Oxaloyl ester of ent-beyer-15-en-18-ol | Fabiana densa var. ramulosa | Chile | Beyerene ester |

| Malonoyl ester of ent-beyer-15-en-18-ol | Fabiana densa var. ramulosa | Chile | Beyerene ester |

| Succinoyl ester of ent-beyer-15-en-18-ol | Fabiana densa var. ramulosa | Chile | Beyerene ester |

| ent-beyer-15-en-18-ol | Baccharis tola | Chile | Beyerene alcohol |

| Rhizophorins A-E | Rhizophora mucronata | India | Beyerane diterpenoids |

| ent-3β,20-epoxy-3α,18-dihydroxy-15-beyerene | Rhizophora mucronata | India | Novel beyerane with epoxy and diol functionalities |

| ent-7α-acetoxy-15-beyeren-18-oic acid | Plectranthus saccatus | Not specified | Beyerene with acetoxy and carboxylic acid functionalities |

| Obtsurins A-D | Chamaecyparis obtusa | Japan | Beyerene-type derivatives |

| ent-15-beyerene-2β,3β-diol | Thecacoris batesii | Cameroon | Beyerene diol |

Note: In a dynamic online environment, this table could be interactive, allowing users to sort or filter by column headers.

Elucidation of Beyerene Biosynthetic Pathways

General Diterpenoid Biosynthesis from Geranylgeranyl Diphosphate (B83284) (GGPP)

Diterpenoids, including beyerene, are synthesized from the universal 20-carbon precursor, geranylgeranyl diphosphate (GGPP). echelon-inc.com GGPP is an intermediate in the isoprenoid biosynthesis pathway, formed by the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). echelon-inc.comoup.com Specifically, GGPP is synthesized by geranylgeranyl diphosphate synthase (GGPPS) through the head-to-tail condensation of three molecules of IPP to DMAPP, or by adding IPP to farnesyl diphosphate. echelon-inc.comfrontiersin.org This process occurs in plastids in plants, where GGPP serves as a precursor for various compounds including carotenoids, chlorophylls, and diterpenes. echelon-inc.comoup.com

Stereochemical Considerations in the Cyclization of ent-Copalyl Diphosphate (ent-CDP)

The first committed step in the biosynthesis of many ent-diterpenes, including beyerene, is the cyclization of GGPP to ent-copalyl diphosphate (ent-CDP). nih.govuni.lu This reaction is catalyzed by a Class II diterpene synthase, often referred to as ent-CDP synthase (CPS). The cyclization involves the ionization of the diphosphate group of GGPP, followed by an intramolecular electrophilic attack of the resulting allylic carbocation on a double bond within the same molecule. The stereochemistry of this cyclization is crucial and dictates the configuration of the resulting bicyclic ent-CDP intermediate. The ent prefix indicates the enantiomeric series, which is opposite to that of normal diterpenes like (+)-copalyl diphosphate.

Characterization and Enzymatic Function of ent-Beyerene Synthase (KSL Enzymes)

Ent-beyerene is formed from ent-CDP by the action of a Class I diterpene synthase, known as ent-beyerene synthase. qmul.ac.uk These enzymes belong to the ent-kaurene (B36324) synthase-like (KSL) family of proteins. mdpi.comacs.org Ent-beyerene synthase catalyzes the further cyclization and rearrangement of the bicyclic ent-CDP intermediate to form the tetracyclic beyerene skeleton. qmul.ac.uksci-hub.se This involves the ionization of the remaining diphosphate group on ent-CDP, generating a carbocation, which then undergoes a series of cyclization and rearrangement steps. nih.gov Studies have characterized ent-beyerene synthases from various plant species, including Ricinus communis (castor bean) and Oryza sativa (rice), demonstrating their specific function in converting ent-CDP to ent-beyerene. qmul.ac.uksci-hub.se Some enzymes in the KSL family can produce multiple diterpene products, but dedicated ent-beyerene synthases primarily yield beyerene. qmul.ac.ukacs.org

Carbocation Rearrangements in Beyerene and Related Diterpene Skeletons

The formation of the tetracyclic beyerene skeleton from the bicyclic ent-CDP involves intricate carbocation rearrangements. nih.govresearchgate.net These rearrangements are guided by the active site architecture of ent-beyerene synthase. The initial ionization of ent-CDP generates a carbocation, which then undergoes a cascade of cyclizations and shifts (hydride and alkyl shifts) to form the final beyerene structure. nih.gov

Quantum chemical calculations suggest that in the biosynthesis of diterpenes like beyerene, kaurene, trachylobane, and atiserene, previously proposed secondary carbocation intermediates are often avoided. nih.govresearchgate.netacs.orgescholarship.org Instead, complex rearrangements occur where multiple alkyl or hydride shifting events are coupled into concerted processes. nih.govresearchgate.netacs.orgbeilstein-journals.orgmdpi.comrsc.org This means that bond breaking and forming steps happen simultaneously or in a highly synchronized manner, minimizing the lifetime or even avoiding the formation of less stable secondary carbocations as discrete minima on the potential energy surface. researchgate.netbeilstein-journals.orgmdpi.comrsc.org This mechanism is believed to be a feature shared by many terpene-forming carbocation rearrangements. mdpi.comrsc.org

Beyerene, kaurene, trachylobane, and atiserene are tetracyclic or pentacyclic diterpenes that are all derived from ent-CDP. nih.govnih.govresearchgate.netacs.org The structural diversity among these compounds arises from different cyclization and rearrangement pathways initiated from the same bicyclic precursor, catalyzed by different Class I diterpene synthases (KSL enzymes). While ent-beyerene synthase leads to the beyerane (B1241032) skeleton, other KSL enzymes can guide the carbocation cascade towards the kaurene, trachylobane, or atiserene skeletons. nih.govnih.govresearchgate.netacs.org For example, ent-kaurene synthase (KS), another member of the KSL family, is responsible for the biosynthesis of ent-kaurene, a precursor for gibberellin hormones. mdpi.comthegoodscentscompany.com The specific folding of the ent-CDP substrate and the precise positioning of catalytic residues within the active site of each synthase determine the nature and sequence of carbocation rearrangements, ultimately leading to the formation of distinct diterpene scaffolds. nih.govresearchgate.net The secondary ent-beyeran-16-yl carbocation is considered a key branch point intermediate in the biosynthesis of these related diterpenes. nih.gov

Post-Cyclization Oxidative and Tailoring Modifications in Beyerene Biosynthesis

Following the formation of the tetracyclic beyerene hydrocarbon skeleton, further structural diversity can be generated through post-cyclization modifications. These modifications are typically catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes. They can include hydroxylation, oxidation, carboxylation, and other reactions that introduce functional groups to the beyerene scaffold. These tailoring steps lead to the formation of various oxygenated beyerene derivatives, such as beyerol and beyeren-3-one, which may have different biological activities. ontosight.aiuni.lu These oxidative and tailoring modifications contribute significantly to the chemical space of beyerene-type diterpenoids found in nature.

Proposed Biosynthetic Routes for Specific Oxygenated Beyerene Derivatives

Following the formation of the basic beyerene skeleton, further enzymatic modifications, particularly oxidation catalyzed by cytochrome P450 enzymes, can lead to the formation of oxygenated beyerene derivatives nih.gov. Research into the promiscuity of ent-kaurene oxidases (KOs), which are cytochrome P450 enzymes involved in gibberellin biosynthesis, has shown that these enzymes can also act on related diterpenes, including ent-beyerene nih.govpnas.org.

Specifically, studies using Arabidopsis thaliana KO (AtKO) and rice KO (OsKO2) demonstrated that these enzymes can catalyze the oxygenation of ent-beyerene pnas.org. While AtKO is known for catalyzing a three-step oxidation at the C19 position of ent-kaurene, it functions as a single-step hydroxylase when acting on ent-beyerene nih.gov. This enzymatic activity can lead to the formation of hydroxylated beyerene derivatives. Among the oxygenated derivatives studied in the context of KO promiscuity are ent-beyeren-19-ol and ent-beyeren-19-oic acid pnas.org. The structural characterization of these oxygenated products has been performed using techniques such as NMR pnas.org.

The proposed biosynthetic routes for these oxygenated derivatives involve the action of cytochrome P450 monooxygenases on the beyerene scaffold, introducing hydroxyl or carboxyl groups at specific positions, such as C19 nih.govpnas.org. The substrate specificity and catalytic activity of these oxygenating enzymes play a crucial role in determining the diversity of oxygenated beyerene derivatives found in nature.

Genetic and Transcriptomic Approaches in Diterpenoid Biosynthesis Research

Genetic and transcriptomic approaches have been invaluable in the identification and characterization of the genes and enzymes involved in diterpenoid biosynthesis, including those related to beyerene production jmb.or.krmdpi.comresearchgate.netnih.govnih.gov. These approaches allow for the systematic study of gene expression patterns and the identification of candidate genes encoding diterpene synthases and modifying enzymes.

Genome-wide identification and expression analysis of ent-kaurene synthase-like (KSL) gene families in various plant species, such as rice, have revealed the presence of multiple KSL genes with diverse functions in diterpenoid biosynthesis mdpi.com. For instance, in rice, several OsKSL genes are involved in the biosynthesis of various diterpenoids, including gibberellins (B7789140) and phytoalexins sci-hub.semdpi.com. Transcriptomic analysis, which involves sequencing and analyzing the RNA molecules in a specific tissue or under certain conditions, can identify genes that are highly expressed in tissues producing diterpenoids or are induced by relevant stimuli (e.g., methyl jasmonate treatment, which induces OsKSL2 expression) nih.govsci-hub.senih.gov.

Comparative transcriptomics, which compares gene expression profiles across different species or genotypes, can help identify conserved genes involved in similar biosynthetic pathways nih.gov. Coexpression analysis, which identifies genes with correlated expression patterns, can pinpoint genes that likely function together in a metabolic pathway nih.gov. These methods have been successfully applied to study the biosynthesis of complex diterpenoids, such as diterpenoid alkaloids in Aconitum and Delphinium species, which share early biosynthetic steps with beyerene researchgate.netnih.gov.

Functional characterization of candidate genes identified through transcriptomic analysis is then performed using techniques such as heterologous expression in systems like Escherichia coli or Saccharomyces cerevisiae, followed by in vitro enzymatic assays to confirm the catalytic activity of the encoded enzyme nih.govacs.orgnchu.edu.tw. For example, transcriptomic sequencing in tea plants (Camellia sinensis) led to the identification and functional characterization of CPS and KS enzymes involved in diterpene biosynthesis acs.org. Similarly, transcriptomic analysis of Scutellaria barbata allowed for the identification and functional characterization of diterpene synthases involved in neo-clerodane diterpenoid biosynthesis nih.gov.

These genetic and transcriptomic studies, coupled with biochemical characterization, have significantly advanced our understanding of the enzymes and pathways responsible for the biosynthesis of beyerene and its oxygenated derivatives.

Chemical Synthesis and Derivatization Strategies for Beyerene Analogues

Total Synthesis Approaches to Beyerene and Related Tetracyclic Diterpenoids

Total synthesis provides routes to construct the beyerene skeleton from simpler precursors. Several strategies have been developed to assemble the tetracyclic framework, often involving intricate cyclization sequences and functional group manipulations. The synthesis of tetracyclic diterpenoids, including those with the beyerane (B1241032) skeleton, often requires multi-step reactions to construct the bicyclo[3.2.1]octane ring system. u-tokyo.ac.jp

Divergent Ring-Formation Strategies from Common Intermediates

Divergent synthesis allows access to multiple related structures from a single intermediate by employing different reaction pathways. This strategy has been applied in the synthesis of tetracyclic diterpenoids, enabling the construction of distinct tetracyclic frameworks from a common precursor. For instance, a divergent ring reorganization strategy starting from a common tricyclic diol intermediate has been used to construct distinct tetracyclic frameworks containing diastereoisomeric bridged bicycles, relevant to the synthesis of stemarene and betaerene diterpenoids. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This approach highlights the efficiency of accessing different skeletal types from a shared synthetic branch point.

Late-Stage C-H Functionalization in Beyerene Scaffold Construction

Late-stage C-H functionalization involves selectively modifying C-H bonds in complex molecules at a later stage of synthesis. This approach is valuable for rapidly generating diverse analogues from a common advanced intermediate. While challenging due to the complexity of diterpene scaffolds, advances in site-selective C-H functionalization have been explored for diversifying natural products. mpg.deacs.orgnih.gov In the context of related diterpenoids, late-stage C-H functionalization through protocols like xanthylation-oxygenation has been shown to introduce oxygenated stereocenters or oxo functionality with high regio- and diastereoselectivity within complex hydrocarbon systems. chinesechemsoc.orgchinesechemsoc.org This strategy mimics natural oxygenation patterns observed in biosynthesis. chinesechemsoc.org

Bio-inspired Synthetic Pathways for Beyerene Skeletons

Bio-inspired synthesis draws inspiration from natural biosynthetic routes to construct complex molecules. The biosynthesis of tetracyclic diterpenoids, including beyerene, typically involves the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) through enzyme-catalyzed processes and subsequent rearrangements. chinesechemsoc.orgresearchgate.net These natural pathways often involve carbocationic intermediates and intricate skeletal rearrangements. researchgate.netbiorxiv.org Bio-inspired strategies in the synthesis of related diterpenoids have utilized approaches that mirror these natural cyclization and oxidation phases. chinesechemsoc.orgchinesechemsoc.org Computational studies have also contributed to understanding the proposed biosynthetic pathways and the role of carbocation intermediates in forming beyerene, kaurene, trachylobane, and atiserene skeletons. researchgate.netacs.org

Semisynthetic Modifications of Natural Beyerene Scaffolds

Semisynthesis involves chemically modifying naturally occurring compounds to create analogues. This approach leverages the availability of natural beyerene or related diterpenoids as starting materials to introduce new functional groups or modify the existing scaffold. The ent-beyerane skeleton, for example, has been identified as a platform for the development of analogues through semisynthetic routes. nih.govacs.org Natural products like stevioside, an ent-kaurenoid, can also serve as starting materials for generating ent-beyerane derivatives through acid-catalyzed rearrangement. nih.govacs.orgmdpi.com

Regioselective Functional Group Transformations at C-18 and C-19

Regioselective transformations at specific positions, such as C-18 and C-19, are crucial for generating targeted beyerene analogues. Studies on semisynthetic derivatives of ent-beyerene have explored modifications at C-18 and C-19 to investigate their impact on biological activity. nih.govacs.org These modifications have included the introduction of different functional groups, such as oxalate-like groups or sugar moieties. nih.govacs.orgresearchgate.net Detailed research findings indicate that the nature and position of functional groups at C-18 or C-19 can significantly affect the properties of the resulting analogues. nih.govacs.org

Data Table: Functional Group Modifications at C-18 and C-19 in ent-Beyerane Analogues nih.govacs.org

| Position | Functional Group Examples | Impact on Activity (Example Context: Colistin (B93849) Resistance Inhibition) |

| C-18 | Oxalate ester, alkyl chains | Essential for activity; length and flexibility affect activity. nih.govacs.orgresearchgate.net |

| C-19 | Oxalate-like group, sugar moiety (e.g., β-d-glucopyranosyl ester) | Essential for activity; sugar moiety can retain activity, potentially mimicking natural substrates. nih.govacs.orgresearchgate.net |

Synthesis of Saturated Beyerane Analogues

The synthesis of saturated beyerane analogues involves the reduction of double bonds present in the beyerene scaffold. For instance, the unsaturation between C-15 and C-16 in ent-beyerene can be removed through catalytic hydrogenation to yield saturated ent-beyerane derivatives. nih.govacs.org Research has shown that the saturation state of the C/D ring system can influence the properties of the analogue. nih.govacs.org For example, studies suggest that the ent-beyerane scaffold (saturated at C15-C16) can exhibit higher activity in certain biological contexts compared to the ent-beyerene scaffold (with the C15-C16 double bond). nih.govacs.org

Preparation of Glycosylated Beyerene Derivatives

Glycosylation, the process of attaching a carbohydrate moiety to a molecule, is a significant strategy in chemical derivatization. This modification can influence various properties of the parent compound, including solubility, metabolic stability, and biological activity nih.govnih.gov. While general methods for glycosylation exist, their application to complex diterpene structures like beyerene requires specific approaches.

Research has demonstrated the synthesis of glycosylated derivatives of tetracyclic diterpenoids, including those related to the beyerane skeleton. One study describes the synthesis of a diterpene glycoside by reacting isostevic acid, a compound structurally related to beyerene, with peracetylated glucosyl bromide using a phase transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB) acs.org. This reaction yielded the peracetylated glycosylated diterpene derivative. Subsequent deacetylation of the sugar hydroxyl groups, followed by alkaline hydrolysis, furnished the desired glycosylated compound acs.org.

The yield for the glycosylation reaction with peracetylated glucosyl bromide was reported as 58% acs.org. This highlights that while glycosylation of diterpene scaffolds is achievable, optimizing reaction conditions is crucial for improving efficiency.

Another study, while not directly on beyerene, illustrates the synthesis of glycosylated silibinin (B1684548) derivatives, a flavonoid lignin (B12514952) with a complex structure, demonstrating the challenges and strategies involved in selectively glycosylating molecules with multiple hydroxyl groups nih.gov. The protocol involved transforming the parent compounds into corresponding acids, followed by coupling with a protected glycosyl fragment using coupling reagents like EDCI and HOBt nih.gov. Selective protection strategies were employed to manage the reactivity of different hydroxyl groups on the molecule nih.gov.

These examples suggest that the preparation of glycosylated beyerene derivatives likely involves coupling reactions between a beyerene or beyerene-like aglycone and an activated sugar moiety, potentially employing protecting group strategies and catalysts to control regioselectivity and yield. The specific position of glycosylation on the beyerene scaffold would depend on the desired properties and the available reactive sites on the molecule.

Development of Novel Synthetic Methodologies for Diverse Beyerene Derivatives

The development of novel synthetic methodologies is crucial for accessing a wide range of beyerene derivatives with varied structural features. The rigid, tetracyclic core of beyerene presents synthetic challenges, necessitating innovative approaches for functionalization and structural modification.

Research in the field of diterpene synthesis, including those with beyerane skeletons, highlights the ongoing development of new strategies. For instance, studies have explored chemical transformations at specific positions of ent-beyerane diterpenes, such as the C-16 and C-19 positions, to synthesize a library of semisynthetic derivatives acs.org. These transformations can involve modifying functional groups already present or introducing new ones.

The synthesis of isosteviol (B191626) methyl ester, a beyerane derivative, was achieved by activating isosteviol (a related compound) into its corresponding acid chloride, followed by esterification with methanol (B129727) acs.org. This demonstrates a common strategy for derivatizing carboxylic acid functionalities on diterpene scaffolds.

Furthermore, the broader field of organic chemistry provides a context for the types of novel synthetic methodologies that could be applied to beyerene. This includes techniques such as microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, multicomponent reactions, and green chemistry approaches, which are increasingly used for the efficient and sustainable synthesis of complex organic molecules, including heterocyclic compounds and natural product derivatives ijrpr.comrasayanjournal.co.intsijournals.com. While not specific to beyerene, these methodologies represent potential avenues for developing new routes to beyerene analogues.

Innovative strategies for constructing complex carbocyclic frameworks, such as radical cyclization and late-stage C-H functionalization, are also being explored in the synthesis of diterpenoids researchgate.net. Late-stage functionalization, in particular, offers a powerful approach to introduce diversity into complex molecules at a later stage of synthesis, potentially streamlining the preparation of multiple beyerene derivatives from a common intermediate researchgate.net.

The development of novel synthetic methodologies for beyerene derivatives is an active area, drawing upon both general advancements in organic synthesis and strategies specifically tailored to the diterpene scaffold. These efforts aim to overcome the inherent challenges of the beyerene structure and provide efficient access to a diverse set of analogues for further investigation.

Stereoselective Synthesis and Control of Absolute Configuration in Beyerene Analogues

Stereoselective synthesis, which aims to produce a specific stereoisomer preferentially over others, is of paramount importance in the synthesis of complex chiral molecules like beyerene and its analogues. Beyerene possesses multiple stereocenters, and the biological activity of its derivatives is often highly dependent on their absolute configuration.

Controlling the absolute configuration during the synthesis of beyerene analogues can be achieved through various strategies in stereoselective synthesis. These methods include using chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, and utilizing enantioselective catalysis ethz.ch.

In the context of diterpenes, the stereochemistry of the core scaffold is often dictated by the natural source or established synthetic routes. However, modifications and the introduction of new functional groups can create new stereocenters or alter the configuration of existing ones. Stereoselective reactions are employed to control the configuration at these positions.

For example, the conversion of ent-kaurene (B36324) to ent-beyerane involves a Wagner-Meerwein rearrangement, a type of carbocation rearrangement that can influence the stereochemistry of the resulting product acs.org. This specific rearrangement in diterpenes is often promoted by the presence of a hydroxyl group adjacent to an alkene acs.org.

Studies on the synthesis of diterpene derivatives highlight the importance of controlling stereoselectivity in reactions that form new carbon-carbon bonds or introduce functional groups at stereogenic centers msu.edu. Diastereoselective reactions, which favor the formation of one diastereomer over another, can be influenced by pre-existing chiral centers in the molecule msu.edu. Enantioselective synthesis, on the other hand, aims to produce an excess of one enantiomer from an achiral or racemic starting material, often through the use of chiral reagents or catalysts ethz.chmsu.edu.

Research in stereoselective synthesis continues to develop new catalysts and methodologies that provide high levels of control over the formation of stereocenters thieme.dediva-portal.org. These advancements are directly applicable to the synthesis of beyerene analogues, enabling the preparation of specific stereoisomers with defined absolute configurations. Techniques such as asymmetric induction, where a chiral feature influences the stereochemical outcome of a reaction, are fundamental to achieving stereoselectivity msu.edu.

The control of absolute configuration is critical for ensuring the desired biological properties of beyerene analogues, as different stereoisomers can exhibit vastly different activities. Therefore, stereoselective synthetic strategies are integral to the rational design and synthesis of beyerene derivatives for research and potential applications.

Structure Activity Relationship Sar Studies of Beyerene Diterpenoids

Impact of Functional Group Modifications on Beyerene Biological Efficacy

The type, position, and nature of functional groups attached to the beyerene core significantly impact its biological activity. Studies on ent-beyerene diterpenoids as inhibitors of the ArnT enzyme, which is involved in colistin (B93849) resistance in Pseudomonas aeruginosa, have highlighted the importance of specific functionalizations. nih.govacs.orgresearchgate.net

Key findings regarding functional group modifications include:

An oxalate-like group at C-18 or C-19 is essential for colistin adjuvant activity. nih.govacs.orgresearchgate.net

The length and flexibility of the alkyl chain of the functional group at C-18 or C-19 affect biological activity. nih.govacs.orgresearchgate.net

The presence of a sugar moiety at C-19 can retain activity, potentially by mimicking the natural substrate L-Ara4N. nih.govacs.orgresearchgate.net

In contrast, for ent-kaurene (B36324) analogues, a carboxyl acid or β-D-glucose ester at C-19, or a hydroxyl group or a 2-O-β-D-glucose-β-D-glucose moiety at C-13, can completely abrogate biological effects in the context of colistin adjuvant activity. nih.govacs.org

For antileishmanial activity, modifications at C-18 of ent-beyer-15-en-18-ol derivatives showed that oxidation of the hydroxymethyl group to a carboxylic acid or its ester resulted in decreased activity. researchgate.net

Stereochemical Influences on Beyerene Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of molecules. cutm.ac.in The ent configuration, which refers to the absolute stereochemistry of the A/B ring junction (C-5βH, C-10αMe) being opposite to that of steroids, is a defining feature of ent-beyerene diterpenoids. nih.govacs.org

Studies on colistin adjuvant activity suggest that the stereochemistry at C-4 likely assists in the correct orientation of the functional group at C-18 (or C-19 in ent-kaurene analogues) within the binding pocket of the target enzyme, ArnT. nih.gov The ent-beyerane skeleton, which can be obtained through rearrangement of the ent-kaurene skeleton under acidic conditions, differs in the absolute configuration at C-4 (R rather than S) compared to the parental ent-beyerene scaffold, and this difference is associated with higher activity in the context of colistin resistance inhibition. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Beyerene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate structural descriptors of compounds with their biological activities. mdpi.comnih.govmdpi.com These models can help identify key structural features contributing to activity and guide the design of novel, more potent derivatives. mdpi.comresearchgate.net

Data Tables

While specific detailed data tables with numerical activity values for a wide range of Beyerene derivatives were not extensively available across the search results, the qualitative and semi-quantitative findings from the SAR studies can be summarized in a structured format.

Table 1: Summary of SAR Findings for Colistin Adjuvant Activity of ent-Beyerene/Beyerane (B1241032) Diterpenoids

| Structural Feature / Modification | Impact on Colistin Adjuvant Activity (vs. ent-Beyerene) | Notes | Source(s) |

| ent-Beyerane scaffold | Higher activity | Unsaturation between C-15 and C-16 not crucial. | nih.govacs.orgresearchgate.net |

| Oxalate-like group at C-18 or C-19 | Essential for activity | Specific functional group requirement. | nih.govacs.orgresearchgate.net |

| Length/Flexibility of alkyl chain at C-18/C-19 | Affects activity | Indicates sensitivity to steric and electronic properties. | nih.govacs.orgresearchgate.net |

| Sugar moiety at C-19 | Activity retained | Potentially mimics L-Ara4N. | nih.govacs.orgresearchgate.net |

| ent-Kaurene scaffold | Lower activity (compared to ent-beyerane) | Different core structure and C-4 stereochemistry. | nih.govacs.org |

| Carboxyl acid/β-D-glucose ester at C-19 (ent-kaurene) | Activity abrogated | Specific functional groups detrimental in this scaffold. | nih.govacs.org |

| Hydroxyl/2-O-β-D-glucose-β-D-glucose at C-13 (ent-kaurene) | Activity abrogated | Specific functional groups detrimental in this scaffold. | nih.govacs.org |

| C-4 Stereochemistry (ent-beyerane vs. ent-beyerene) | Likely assists orientation for activity | Difference between R and S configurations at C-4. | nih.govacs.org |

Table 2: Summary of SAR Findings for Antileishmanial Activity of ent-Beyerene Diterpenoids

| Structural Feature / Modification | Impact on Antileishmanial Activity (vs. ent-Beyer-15-en-18-ol) | Notes | Source(s) |

| Oxidation of C-18 hydroxymethyl to carboxylic acid or ester | Decreased activity | Specific functional group modification detrimental. | researchgate.net |

| Presence of nitrogenous groups on C-15 or C-16 | Significantly increases activity (but also cytotoxicity) | Suggests potential for improved efficacy with careful modification. | researchgate.net |

Pharmacological Research and Potential Applications of Beyerene Diterpenoids

Antimicrobial Research of Beyerene and its Derivatives

Natural diterpenoids, including those with a beyerene skeleton, are being explored as potential candidates for developing new antimicrobial agents to address the growing issue of drug-resistant microbial strains. nih.govuchile.cl Studies have investigated the inhibitory effects of beyerene and its derivatives against various microorganisms. ontosight.ai

Investigations into Antibacterial Activity

Beyerene has demonstrated inhibitory effects against certain bacteria. ontosight.ai Research on diterpenoids from Plectranthus species, for instance, has included testing for antibacterial activity against bacteria such as Bacillus subtilis and Pseudomonas syringae. nih.gov Novel diterpenoids isolated from Fabiana densa var. ramulosa have shown selective activity against Gram-positive bacterial strains. uchile.cl This research suggests the importance of the acidic group at C18 of the tetracyclic ent-beyerene scaffold for antibacterial effects, and that the length and flexibility of the alkyl chain between two carbonyl groups can influence antimicrobial activity. uchile.cl

Investigations into Antifungal Activity

Beyerene has also shown inhibitory effects against certain fungi. ontosight.ai Studies on diterpenoids from Plectranthus species have included testing for antifungal activity against fungi like Cladosporium herbarum. nih.gov

Anti-inflammatory Research of Beyerene and its Derivatives

Some studies indicate that beyerene can reduce inflammation by inhibiting the production of pro-inflammatory mediators. ontosight.ai The essential oil from the shoots of Araucaria bidiwillii, which contains beyerene as a major component (20.81%), has been evaluated for its anti-inflammatory potential. researchgate.netnih.gov This essential oil and its nanoemulsion exhibited significant inflammation suppression in a carrageenan-induced rat paw edema model, in both oral and topical administrations. researchgate.netnih.gov The observed reduction in inflammation was linked to the inhibition of inflammatory cytokines (IL-1β and IL8), nitrosative stress (NO), and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov

Anticancer and Cytotoxic Activity Investigations of Beyerene Derivatives in Cellular Models

Preliminary evidence suggests that beyerene might exhibit cytotoxic effects against certain cancer cell lines. ontosight.ai Diterpenoids, in general, are a class of compounds with significant pharmacological effects, including antitumor activity. nih.govjmb.or.kr While less extensively studied for beyerene specifically compared to other diterpenes like paclitaxel, research on beyerene derivatives has explored their cytotoxic potential in cellular models. ontosight.ai For example, some studies have investigated the cytotoxic activity of ent-beyerene diterpenoids against various cancer cell lines. nih.govacs.org Investigations into novel diterpenoids from Fabiana densa var. ramulosa included the characterization of their cytotoxic activities, showing negligible cytotoxicity toward human keratinocytes while displaying antimicrobial effects. uchile.cl

Antileishmanial Research of Beyerene Diterpenoids

Ent-beyerene diterpenoids have been investigated for their potential antileishmanial activity. researchgate.netfrontiersin.org Studies have evaluated the activity of natural ent-beyerene-type diterpenoids isolated from plants like Baccharis tola against Leishmania braziliensis intracellular amastigotes. researchgate.netfrontiersin.orgfrontiersin.org One such compound was found to be potent against the pathogen with an EC50 of 4.6 ± 0.9 μg/ml. researchgate.netfrontiersin.org While some ent-beyerene derivatives have shown toxicity to host cells like U-937 macrophages, others have exhibited greater selectivity towards Leishmania braziliensis amastigotes compared to host cells. frontiersin.org Research has also explored the antileishmanial potential of a series of novel compounds, including ent-beyerane-type diterpenoids, identifying several as potential antileishmanial agents against Leishmania (Viannia) braziliensis. researchgate.net

Research into Beyerene as an Inhibitor of Colistin (B93849) Resistance Mechanisms

Colistin is a last-resort antibiotic used to treat multidrug-resistant Gram-negative bacterial infections. researchgate.netacs.orgresearchgate.net Resistance to colistin often involves modifications to the lipid A moiety of lipopolysaccharide (LPS), which reduce the binding affinity of colistin. acs.orgresearchgate.net A key enzyme involved in this resistance mechanism is ArnT (undecaprenyl phosphate-alpha-4-amino-4-deoxy-L-arabinose arabinosyl transferase), which catalyzes the transfer of L-Ara4N to lipid A. researchgate.netacs.org

Recently, a natural ent-beyerene diterpene was identified as a promising inhibitor of the ArnT enzyme. researchgate.netacs.orgresearchgate.net This suggests a potential role for beyerene and its derivatives as colistin adjuvants, helping to restore the efficacy of colistin against resistant bacterial strains. researchgate.netacs.org Semisynthetic analogs of this ent-beyerene hit compound have been designed, synthesized, and tested against colistin-resistant Pseudomonas aeruginosa strains, including clinical isolates. researchgate.netacs.org Research indicates that the ent-beyerane scaffold (a saturated form of beyerene) may have higher activity than the ent-beyerene scaffold in this context, suggesting that the unsaturation between C-15 and C-16 is not crucial for this activity. acs.orgresearchgate.net Furthermore, the presence of an oxalate-like group at C-18 or C-19 appears essential for the activity, and the length and flexibility of the alkyl chain at these positions influence the biological activity. acs.orgresearchgate.net The presence of a sugar moiety at C-19 can also retain activity, potentially by mimicking L-Ara4N. acs.orgresearchgate.net Computational results support the hypothesis that ArnT inhibition is a mechanism by which these compounds potentiate colistin activity against resistant P. aeruginosa strains. acs.org The ent-beyerene skeleton has been identified as a privileged scaffold for the further development of colistin resistance inhibitors. frontiersin.orgresearchgate.net

Modulation of ArnT Enzyme Activity by Beyerene Scaffolds

A natural ent-beyerene diterpene was identified as a promising inhibitor of the ArnT enzyme. acs.orgnih.gov ArnT (undecaprenyl phosphate-alpha-4-amino-4-deoxy-L-arabinose arabinosyl transferase) is an enzyme in Gram-negative bacteria responsible for the aminoarabinosylation of lipid A, a modification that contributes to colistin resistance. acs.orgnih.gov By inhibiting ArnT, these diterpenoids can interfere with this resistance mechanism.

Structure-activity relationship (SAR) studies on ent-beyerene scaffolds have provided insights into the structural features crucial for modulating ArnT activity. Research indicates that the ent-beyerane scaffold, which is the saturated form, exhibits higher activity compared to the ent-beyerene scaffold, suggesting that the unsaturation between carbons C-15 and C-16 is not essential for this activity. acs.orgresearchgate.net Furthermore, the presence of an oxalate-like group at the C-18 or C-19 position, or a sugar residue at C-19 that mimics L-Ara4N (4-amino-4-deoxy-L-arabinose), is considered essential for effective ArnT inhibition. acs.orgresearchgate.net The length and flexibility of the alkyl chain attached to the functional group at C-18 or C-19 also influence the biological activity. acs.orgresearchgate.net The accessibility of the ent-beyerane scaffold from natural sources like Stevia rebaudiana presents a potentially cost-effective platform for developing colistin resistance inhibitors. acs.orgtsijournals.com

Design and Evaluation of Colistin Adjuvants based on Beyerene Scaffolds

Given their ability to inhibit ArnT, ent-beyerene diterpenoids have been evaluated for their potential to act as adjuvants to colistin, a last-resort antibiotic used against multidrug-resistant Gram-negative bacterial infections. acs.orgnih.gov Colistin resistance, often mediated by lipid A modification via ArnT, is a significant clinical challenge. acs.orgnih.gov By inhibiting ArnT, beyerene scaffolds can potentially restore or enhance the efficacy of colistin against resistant bacterial strains.

Semisynthetic analogues of ent-beyerene diterpenoids have been designed and tested against colistin-resistant Pseudomonas aeruginosa strains, including clinical isolates. acs.orgnih.gov These studies aim to exploit the versatility of the diterpene scaffold to develop more potent colistin adjuvants. acs.orgnih.gov Microbiological assays, coupled with molecular modeling, have been used to assess the colistin adjuvant activity of these compounds. acs.orgnih.gov The findings suggest that the enhanced colistin adjuvant activity likely results from the inhibition of ArnT activity through the interaction of the selected compounds with the enzyme's catalytic site. acs.orgnih.gov Specific compounds, such as compound 1 (also known as BBN149), an oxaloyl ester of ent-beyer-15-en-18-ol isolated from Fabiana densa var. ramulosa, have shown colistin adjuvant activity against resistant P. aeruginosa strains without significant effect on colistin-susceptible strains. nih.gov Another ent-beyerene diterpenoid, referred to as compound 34, has been patented for its colistin adjuvant activity through ArnT inhibition. frontiersin.org

Molecular Docking and Computational Studies of Beyerene Interactions with Biological Targets

Molecular docking and computational studies have played a crucial role in understanding how beyerene diterpenoids interact with biological targets, particularly the ArnT enzyme. acs.orgnih.govresearchgate.net These computational methods complement in vitro biological assays by providing insights into the putative binding modes and interactions at the atomic level. acs.orgnih.govopenaccessjournals.com

In silico screening approaches targeting the catalytic site of the ArnT enzyme have been employed to identify potential inhibitors of the L-Ara4N-dependent colistin resistance mechanism. nih.gov Molecular modeling studies have indicated that for more efficient colistin adjuvant activity, likely stemming from ArnT inhibition, an ent-beyerane scaffold is necessary, along with an oxalate-like group at C-18/C-19 or a sugar residue at C-19 that mimics L-Ara4N. acs.orgnih.govresearchgate.net These structural features are believed to facilitate interaction with the catalytic site of ArnT. acs.orgnih.govresearchgate.net

Computational results have been reported to be consistent with the hypothesis that ArnT inhibition is the mechanism by which these compounds potentiate colistin activity against resistant P. aeruginosa strains. acs.org The diterpene group is proposed to bind within a lipophilic cavity in the ArnT enzyme, which is accessible from the outer leaflet of the inner membrane. researchgate.net This cavity is thought to accommodate the alkyl chains and glucosamine (B1671600) sugar backbone of lipid A, the natural substrate for ArnT. researchgate.net Specific residues within the ArnT enzyme that are highly conserved and crucial for its function have been identified as potential interaction sites for the diterpenoids. researchgate.net Compounds featuring a sugar moiety at C-19, mimicking L-Ara4N, and certain ent-beyerane analogues have shown promising activity in biological assays and consistent computational data regarding their interaction with ArnT. researchgate.net

Future Perspectives and Advanced Research Trajectories for Beyerene

Advancements in Synthetic and Semisynthetic Strategies for Complex Beyerene Analogues

Developing efficient synthetic and semisynthetic strategies is crucial for accessing a diverse array of beyerene analogues. This is essential for comprehensive structure-activity relationship (SAR) studies and for generating compounds with improved potency, selectivity, and pharmacokinetic properties.

Current research highlights the use of natural beyerene derivatives, such as ent-beyer-15-en-18-ol, isolated from plants like Baccharis tola, as starting materials for semisynthesis uchile.clnih.gov. Semisynthetic approaches have successfully yielded a series of ent-beyerene derivatives with modified structures, which have been evaluated for biological activities like gastroprotection and cytotoxicity uchile.clnih.gov. For example, semisynthetic derivatives of ent-beyer-15-en-18-ol showed varying degrees of gastroprotective activity in mice, with some compounds demonstrating activity comparable to lansoprazole (B1674482) uchile.cl. The structural modifications explored include alterations to functional groups and the introduction of different substituents uchile.cl.

Total synthesis efforts are also advancing, with strategies focusing on constructing the complex tetracyclic beyerene core. Recent work on related diterpenoids, such as stemarene and betaerene, starting from readily available chiral pool molecules like (+)-sclareolide, demonstrates the potential for developing divergent ring-formation strategies and late-stage functionalization to access diverse diterpene skeletons researchgate.netchinesechemsoc.org. These advancements in total synthesis methodologies for related scaffolds can potentially be adapted and optimized for the synthesis of beyerene and its complex analogues, allowing access to structures not easily obtained through semisynthesis from natural sources. The development of new catalytic methods and reaction sequences that enable precise control over stereochemistry and regioselectivity within the beyerene framework remains a key area for future synthetic research.

Application of Multi-Omics Technologies in Beyerene Biosynthesis Research

Understanding the biosynthesis of beyerene at a molecular level is critical for sustainable production and for potential metabolic engineering efforts. Multi-omics technologies, including genomics, transcriptomics, and metabolomics, are powerful tools for unraveling the complex pathways involved.

Multi-omics approaches have been successfully applied to study the biosynthesis of other diterpenoids, providing insights into the genes, enzymes, and regulatory networks involved. For instance, integrated genomic, transcriptomic, and metabolomic analyses have been used to identify genes encoding enzymes like ent-kaurene (B36324) oxidases and aminotransferases involved in the biosynthesis of diterpenoid alkaloids in Aconitum species jipb.net. Similarly, multi-omics analysis has helped decode the biosynthesis of specialized metabolites in Magnolia obovata, identifying potential candidate genes involved in neolignan biosynthesis mdpi.com.

Applying these technologies to beyerene-producing organisms can lead to the identification of the specific diterpene synthases and cytochrome P450 enzymes responsible for the beyerene scaffold formation and subsequent functionalization. Transcriptomic analysis can reveal gene expression patterns correlated with beyerene production in different tissues or under various conditions researchgate.netnih.gov. Metabolomics can help identify intermediates in the biosynthetic pathway and profile the diversity of beyerene derivatives produced researchgate.netnih.gov. The integration of these datasets can provide a comprehensive picture of the biosynthetic machinery, facilitating the identification of key enzymes and regulatory elements. This knowledge can then be leveraged for metabolic engineering to enhance beyerene yield in native or heterologous hosts or to produce novel semisynthetic analogues through synthetic biology approaches.

In-depth Mechanistic Studies of Beyerene Biological Actions at a Molecular Level

While some biological activities of beyerene and its derivatives have been reported, a deeper understanding of their molecular mechanisms of action is essential for therapeutic development. frontiersin.orgontosight.ai

Studies on beyerene derivatives have begun to shed light on potential mechanisms. For example, research on the gastroprotective activity of certain ent-beyerene derivatives suggests the involvement of prostaglandins (B1171923) uchile.clnih.gov. Other studies indicate potential antimicrobial, anti-inflammatory, and anticancer properties for beyerene and related diterpenes, although the specific molecular targets and pathways are often not fully elucidated frontiersin.orgontosight.ai. Molecular docking studies have suggested potential interactions of beyerene with targets like bovine epidermal growth factor receptor (bEGFR) and E1 protein in bovine papillomavirus (BPV) scientificarchives.com. Furthermore, studies on ent-beyerane diterpenes as inhibitors of ArnT, an enzyme involved in colistin (B93849) resistance in Pseudomonas aeruginosa, highlight the potential for beyerene scaffolds to interact with specific bacterial enzymes nih.govacs.orgacs.org.

Future research should focus on employing advanced techniques to identify direct protein targets, characterize binding affinities, and delineate downstream signaling pathways affected by beyerene and its active analogues. Techniques such as activity-based protein profiling (ABPP), target-immobilized chemical proteomics, and cellular thermal shift assays (CETSA) can be employed to identify proteins that physically interact with beyerene derivatives nih.govchemrxiv.org. Subsequent functional studies, including gene silencing or overexpression, coupled with detailed biochemical and cell biology experiments, can validate these targets and unravel the intricate molecular events that underpin the observed biological effects. Understanding the precise molecular interactions will be crucial for rational design of more potent and selective compounds.

Development of Novel Beyerene-Based Chemical Probes and Lead Compounds for Drug Discovery

Beyerene's diverse biological activities make it a promising scaffold for the development of novel chemical probes and lead compounds for drug discovery. wikipedia.orgmdpi.com

Chemical probes are small molecules used to perturb biological systems and study protein function, often serving as valuable tools in the early stages of drug discovery nih.govchemicalprobes.orgthesgc.org. Developing beyerene-based chemical probes with high specificity and affinity for their targets would significantly aid in dissecting biological pathways and validating therapeutic targets. These probes could be designed with appropriate tags (e.g., fluorescent labels, affinity tags) to facilitate target identification and mechanistic studies nih.govchemrxiv.org.

Furthermore, beyerene and its active derivatives can serve as lead compounds for the development of new therapeutic agents wikipedia.orgmdpi.com. A lead compound is a molecule with promising biological activity that serves as a starting point for chemical optimization to improve its drug-like properties wikipedia.orgupmbiomedicals.com. The reported activities, such as gastroprotective, antimicrobial, and potential anticancer effects, suggest avenues for drug development uchile.clnih.govfrontiersin.orgontosight.ai. Structure-activity relationship studies, guided by mechanistic insights, are crucial for optimizing the beyerene scaffold to enhance potency, selectivity, and reduce potential toxicity uchile.clnih.gov. The development process would involve iterative cycles of synthesis, biological evaluation, and structural modification to identify compounds with optimal therapeutic profiles. The identification of specific molecular targets will further facilitate rational drug design efforts, potentially leading to the development of novel beyerene-based therapeutics for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.